

An In-depth Technical Guide to the Chemical Properties of Cinnamyl Isobutyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamyl isobutyrate*

Cat. No.: B085773

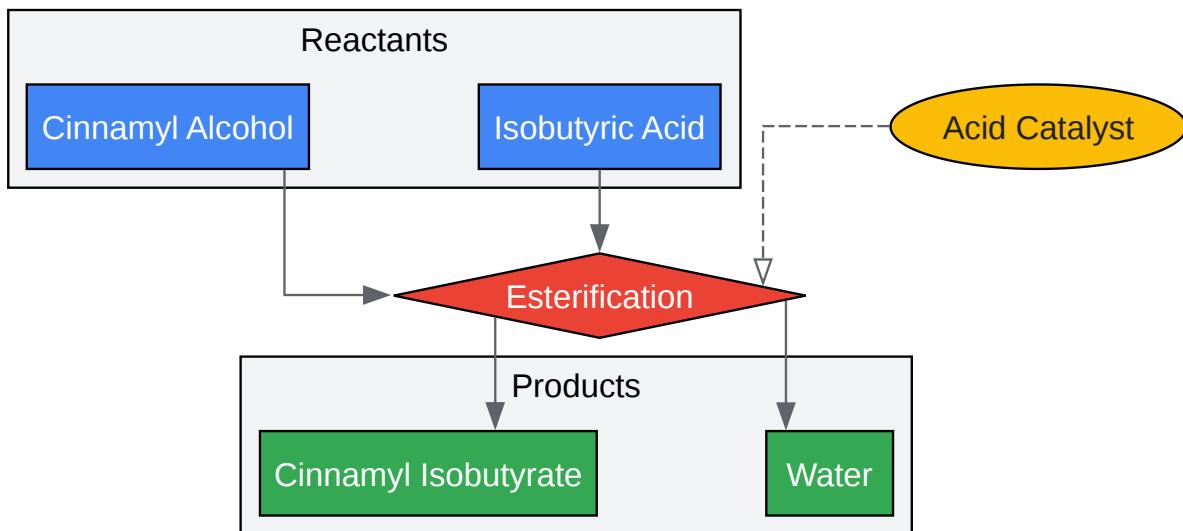
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl isobutyrate (CAS No. 103-59-3) is an ester recognized for its characteristic sweet, fruity, and balsamic aroma, reminiscent of apple and banana.^{[1][2][3][4]} This compound is a synthetic flavoring agent and also occurs naturally as an aroma component in the essential oil of cinnamon bark.^{[1][4][5]} Its applications extend from the flavor and fragrance industries to research on its potential therapeutic properties.^{[5][6][7]} This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for their determination, and an exploration of its known biological activities.

Chemical and Physical Properties

Cinnamyl isobutyrate is a colorless to pale yellow oily liquid.^{[6][8]} It is characterized by its moderate stability under standard conditions.^{[1][5]} A summary of its key quantitative properties is presented below.


Data Presentation: Quantitative Properties of Cinnamyl Isobutyrate

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₆ O ₂	[1] [5] [6] [9]
Molecular Weight	204.26 g/mol	[1] [2] [5] [9]
IUPAC Name	[(E)-3-phenylprop-2-enyl] 2-methylpropanoate	[3] [8] [10]
CAS Number	103-59-3	[1] [5] [6]
Appearance	Colorless to pale yellow liquid	[3] [6] [8]
Boiling Point	254 °C to 297 °C at 760 mmHg	[1] [4] [5] [6] [8]
Density / Specific Gravity	1.006 - 1.014 g/mL at 25 °C	[1] [4] [5] [8]
Refractive Index (n ²⁰ /D)	1.520 - 1.528 at 20 °C	[1] [4] [5] [8]
Solubility	Almost insoluble in water; soluble in alcohol and oils.	[1] [3] [8]
Vapor Pressure	0.002 mmHg at 20 °C	[8]
Flash Point	> 100 °C (> 212 °F)	[4] [5] [8]
logP (o/w)	3.504 (estimated)	[5] [8]

Synthesis and Identification

Synthesis

The primary method for the industrial synthesis of **cinnamyl isobutyrate** is the Fischer esterification of cinnamyl alcohol with isobutyric acid, typically catalyzed by an acid such as sulfuric acid.[\[1\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Fischer esterification of cinnamyl alcohol and isobutyric acid.

Spectral Data for Identification

Definitive identification and purity assessment of **cinnamyl isobutyrate** are achieved through various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure. While specific, fully assigned spectra are proprietary or require database access, typical chemical shifts can be predicted based on the structure. For example, in ^1H NMR, signals corresponding to the aromatic protons of the phenyl group, the vinyl protons of the propenyl group, the methylene protons adjacent to the ester oxygen, and the protons of the isobutyryl group would be expected.[11]
- Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups. The spectrum of **cinnamyl isobutyrate** will prominently feature a strong absorption band corresponding to the C=O (ester) stretching vibration, typically around 1730 cm^{-1} . Other characteristic peaks include those for C-O stretching, C=C stretching of the aromatic ring and vinyl group, and C-H stretching.[5][6][8]

- Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique is used for both identification and quantification.^[5] The electron ionization (EI) mass spectrum shows a molecular ion peak (M^+) at m/z 204. Key fragments arise from the cleavage of the ester bond. The most abundant peaks observed are typically at m/z values of 43 (the isobutyryl cation, $[(CH_3)_2CHCO]^+$) and 71 (the isobutyryl cation, $[(CH_3)_2CHCO]^+$), as well as fragments related to the cinnamyl group at m/z 117 (the tropylum ion formed from the cinnamyl fragment) and 115.^[8]

Experimental Protocols

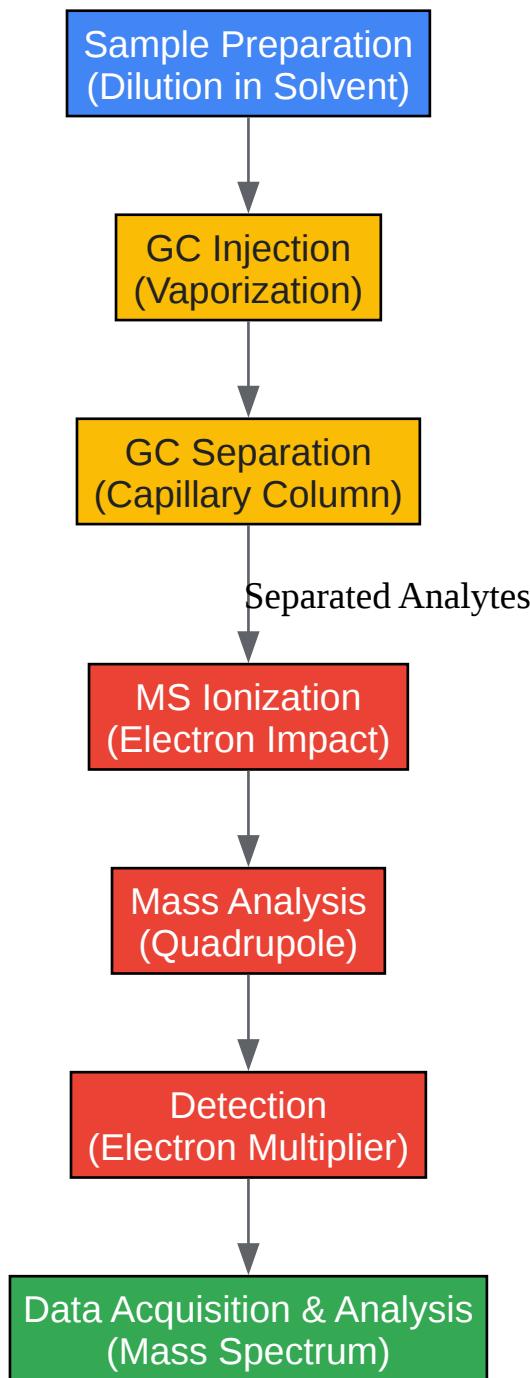
The following sections detail generalized methodologies for determining key physical properties of liquid esters like **cinnamyl isobutyrate**.

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

Methodology:

- Sample Preparation: A small volume (approx. 0.5 mL) of **cinnamyl isobutyrate** is placed into a small test tube or a Durham tube.
- Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the sample with the open end down.
- Apparatus Assembly: The sample tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is gently heated.^{[2][12]}
- Observation: As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges.
- Boiling Point Reading: The heat source is removed. The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point.


This is the temperature where the vapor pressure of the liquid equals the atmospheric pressure.[2][12]

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a critical parameter for purity assessment.

Methodology:

- Instrument Calibration: An Abbe refractometer is calibrated using a standard of known refractive index, such as distilled water. The temperature should be controlled, typically at 20°C, using a circulating water bath.[9][13]
- Sample Application: The prism surfaces of the refractometer are cleaned with a soft tissue and an appropriate solvent (e.g., ethanol). A few drops of **cinnamyl isobutyrate** are placed on the lower prism.[14][15]
- Measurement: The prisms are closed, and the light source is positioned. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: The refractive index is read directly from the instrument's scale. The temperature of the measurement must be recorded.[9][14]

[Click to download full resolution via product page](#)

Caption: Standard workflow for the analysis of **cinnamyl isobutyrate** by GC-MS.

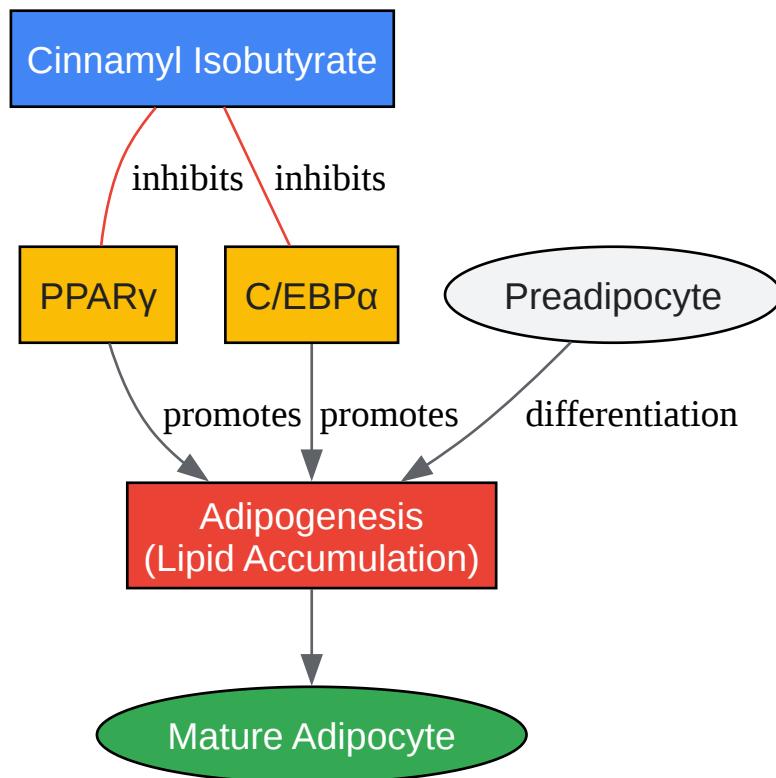
Reactivity and Stability

Cinnamyl isobutyrate is described as moderately stable.[1][5] As an ester, it is susceptible to hydrolysis under acidic or basic conditions, which would yield cinnamyl alcohol and isobutyric

acid. It should be stored in tightly sealed containers in a cool, dry place, away from strong oxidizing agents.^[15] When heated to decomposition, it may emit acrid smoke and irritating fumes.

Biological Activity and Potential Signaling Pathways

While **cinnamyl isobutyrate** itself has not been the subject of extensive drug development research, related compounds from cinnamon provide insights into its potential biological activities and mechanisms of action.


Anti-Adipogenic Effects

Research on cinnamon-derived compounds has shown potential in modulating adipogenesis.

Cinnamyl isobutyrate has been observed to reduce lipid accumulation in adipocytes. This effect is believed to be mediated through the downregulation of key adipogenic transcription factors, including:

- Peroxisome proliferator-activated receptor gamma (PPAR γ)
- CCAAT/enhancer-binding proteins alpha (C/EBP α) and beta (C/EBP β)^{[7][16]}

These factors are central regulators of fat cell differentiation and function. Their inhibition suggests a potential role for **cinnamyl isobutyrate** in metabolic research.

[Click to download full resolution via product page](#)

Caption: Inhibition of key transcription factors in adipogenesis.

Antimicrobial Activity

Cinnamates and related cinnamoyl compounds have demonstrated antimicrobial properties.

[17] The proposed mechanisms of action, particularly against fungi, involve disruption of cell membrane integrity and cell wall synthesis.

- Membrane Disruption: It is hypothesized that these lipophilic compounds can interact with ergosterol, a key component of the fungal plasma membrane, leading to increased permeability and cell death.[17]
- Cell Wall Interference: Studies on related compounds suggest they can interfere with the synthesis of essential cell wall components, compromising the structural integrity of the microorganism.[17]

For bacteria, potential targets include crucial enzymes involved in metabolism and cell division, such as FtsZ.[17][18] These activities suggest that **cinnamyl isobutyrate** could serve as a

lead compound for the development of novel antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pstORAGE-TF-IOPJS8797887.s3.amazonaws.com [pstORAGE-TF-IOPJS8797887.s3.amazonaws.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lookchem.com [lookchem.com]
- 5. CINNAMYL ISOBUTYRATE | 103-59-3 [m.chemicalbook.com]
- 6. spectratabase.com [spectratabase.com]
- 7. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamyl isobutyrate | C13H16O2 | CID 5355851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. bocsci.com [bocsci.com]
- 11. spectratabase.com [spectratabase.com]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ptmitraayu.com [ptmitraayu.com]
- 15. dhymedical.com [dhymedical.com]
- 16. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cinnamaldehyde derivatives act as antimicrobial agents against *Acinetobacter baumannii* through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Cinnamyl Isobutyrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085773#what-are-the-chemical-properties-of-cinnamyl-isobutyrate\]](https://www.benchchem.com/product/b085773#what-are-the-chemical-properties-of-cinnamyl-isobutyrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com